1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]-
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Overview
Description
1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- is a useful research compound. Its molecular formula is C24H16F2O4S2 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl is 470.04580766 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as bis(4-chlorophenyl) sulfone have been used in the production of thermoplastics , suggesting that the compound might interact with certain types of polymers or related substances.
Mode of Action
It is known that the compound is synthesized through a sulfonation reaction involving 1,1’-biphenyl and tetrafluoromethanesulfonic acid . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the transfer or exchange of sulfonyl groups.
Action Environment
It is known that the compound should be handled under appropriate protective conditions due to its potential irritant effects on the eyes, skin, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]- typically involves a substitution reaction on 1,1’-biphenyl. One common method is the sulfonation of 1,1’-biphenyl using tetrafluoromethanesulfonic acid, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a probe in biochemical studies to understand protein-ligand interactions.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds with antiviral, anticancer, and antibacterial properties.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: A sulfur-containing organic building block used in organic synthesis.
Bis(4-fluorophenyl)sulfone: Another fluorinated sulfone compound with similar applications in organic synthesis.
4,4’-Sulfonyldiphenol: Used in the production of polymers and as a precursor in organic synthesis.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[4-(4-fluorophenyl)sulfonylphenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTOCQNXMGILGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367558 |
Source
|
Record name | 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136012-52-7 |
Source
|
Record name | 1,1'-Biphenyl, 4,4'-bis[(4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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